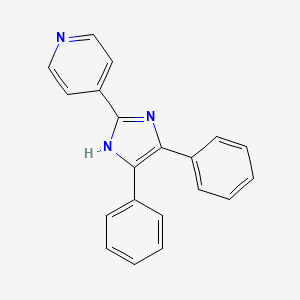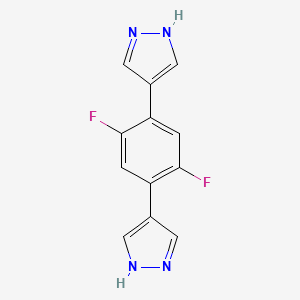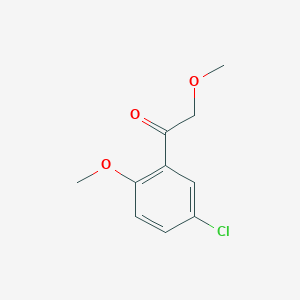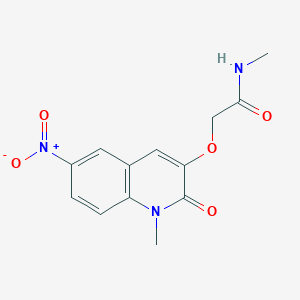
cis-3-Phenyl-cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-Phenylcyclohexanol is a chiral alcohol with a cyclohexane ring substituted with a phenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Phenylcyclohexanol typically involves the reduction of the corresponding ketone, (1R,3S)-3-Phenylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods: Industrial production of (1R,3S)-3-Phenylcyclohexanol may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a chiral catalyst to produce the alcohol with high enantiomeric purity. This method is advantageous for large-scale production due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (1R,3S)-3-Phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products:
Oxidation: (1R,3S)-3-Phenylcyclohexanone.
Reduction: (1R,3S)-3-Phenylcyclohexane.
Substitution: (1R,3S)-3-Phenylcyclohexyl chloride or bromide
Aplicaciones Científicas De Investigación
(1R,3S)-3-Phenylcyclohexanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Mecanismo De Acción
The mechanism of action of (1R,3S)-3-Phenylcyclohexanol involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, its mechanism may involve binding to specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
(1R,3S)-3-Phenylcyclohexanone: The ketone analog of (1R,3S)-3-Phenylcyclohexanol.
(1R,3S)-3-Phenylcyclohexane: The fully reduced analog.
(1R,3S)-3-Phenylcyclohexyl chloride: The halogenated analog.
Uniqueness: (1R,3S)-3-Phenylcyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis, where the control of stereochemistry is crucial .
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
(1R,3S)-3-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12+/m0/s1 |
Clave InChI |
YXBPBFIAVFWQMT-NWDGAFQWSA-N |
SMILES isomérico |
C1C[C@@H](C[C@@H](C1)O)C2=CC=CC=C2 |
SMILES canónico |
C1CC(CC(C1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL](/img/structure/B11756279.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)


![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)

![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)

![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)
